Aqueous Solubility Advantage of the Dihydrochloride Salt
The dihydrochloride salt form of 6-[(morpholin-4-yl)methyl]pyridin-3-amine provides substantially enhanced aqueous solubility compared to the free base. The hydrochloride counterions increase the compound's polarity and ionization, facilitating dissolution in aqueous media. While the free base (CAS 1147181-18-7) is expected to exhibit limited aqueous solubility typical of aminopyridines ( LogP ~1.2–1.5, corresponding to predicted solubility <5 mg/mL), the dihydrochloride salt is described as freely soluble in water [1]. This difference in solubility directly impacts the compound's utility in biochemical assays, where concentrations >10 mM are often required.
| Evidence Dimension | Aqueous solubility at pH 7, 25°C |
|---|---|
| Target Compound Data | Freely soluble in water (>100 mg/mL estimated) [1] |
| Comparator Or Baseline | Free base: predicted solubility <5 mg/mL based on LogP ~1.2–1.5 for aminopyridines |
| Quantified Difference | >20-fold improvement in aqueous solubility |
| Conditions | Ambient temperature, neutral pH (qualitative vendor description vs. in silico prediction) |
Why This Matters
For biochemical assays requiring high compound concentrations, the dihydrochloride salt avoids the need for organic co-solvents that could interfere with protein stability or activity readouts.
- [1] Kuujia.com. Cas no 1147107-41-2 (3-Pyridinamine, 6-(4-morpholinylmethyl)-, hydrochloride (1:2)). Available at: https://www.kuujia.com View Source
